Oleaside B
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Overview
Description
Oleaside B is a naturally occurring steroid glycoside, specifically identified as Oleagenin 3-O-β-D-digitalopyranoside. It is derived from the plant Nerium oleander, which belongs to the Apocynaceae family. This compound has garnered attention due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oleaside B involves the glycosylation of oleagenin with β-D-digitalopyranoside. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of the compound from Nerium oleander. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Oleaside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycosides, while reduction can produce reduced steroid derivatives.
Scientific Research Applications
Oleaside B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: this compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Oleaside B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes. For instance, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Oleaside B can be compared with other similar steroid glycosides, such as:
- Oleaside A
- Stauntosaponin A
- Sarmentocymarin
- Cryptanoside A
- 17alpha-Neriifolin
- Odoroside H
- Uzarigenin digitaloside
- Neritaloside
- Oleandrin
- Thevebioside
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound is unique due to its specific glycosylation pattern and the biological activities it exhibits.
Properties
IUPAC Name |
3-[(1S,4R,6S,9S,10R,13R,14R)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-16-23(32)25(35-4)24(33)26(37-16)38-19-6-9-28(2)18(14-19)5-11-30-12-7-20(17-13-22(31)36-15-17)29(3,27(30)34)10-8-21(28)30/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,28+,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTJRDUVJNXNMX-JCELJXGJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@@](C4=O)([C@H](CC5)C6=CC(=O)OC6)C)C)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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